molecular formula C10H18O2 B13823449 Ethyl 4,4-dimethyl-3-methylidenepentanoate CAS No. 36976-64-4

Ethyl 4,4-dimethyl-3-methylidenepentanoate

Cat. No.: B13823449
CAS No.: 36976-64-4
M. Wt: 170.25 g/mol
InChI Key: SQSAKOFEGASCRS-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-methylenepentanoic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is known for its unique structure, which includes a methylene group and two methyl groups attached to the pentanoic acid backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-3-methylenepentanoic acid ethyl ester can be synthesized through the esterification of 4,4-dimethyl-3-methylenepentanoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of acid anhydrides or acyl chlorides instead of carboxylic acids can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-methylenepentanoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Hydrolysis: 4,4-Dimethyl-3-methylenepentanoic acid and ethanol.

    Reduction: 4,4-Dimethyl-3-methylenepentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-methylenepentanoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target. The methylene and methyl groups may also play a role in modulating the compound’s activity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Ethyl propionate: An ester with a sweet odor, used in the food industry.

Uniqueness

4,4-Dimethyl-3-methylenepentanoic acid ethyl ester is unique due to its specific structure, which includes a methylene group and two methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

36976-64-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl 4,4-dimethyl-3-methylidenepentanoate

InChI

InChI=1S/C10H18O2/c1-6-12-9(11)7-8(2)10(3,4)5/h2,6-7H2,1,3-5H3

InChI Key

SQSAKOFEGASCRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=C)C(C)(C)C

Origin of Product

United States

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